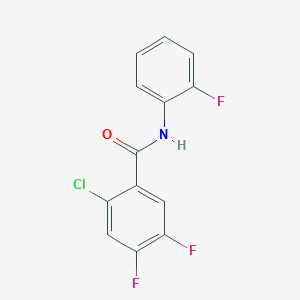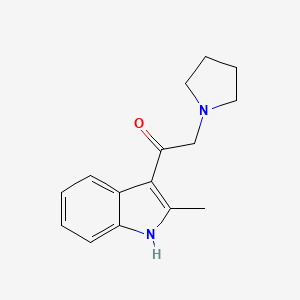
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone, also known as MDPV, is a synthetic cathinone that has been classified as a new psychoactive substance. It is a potent stimulant that has been reported to produce effects similar to those of cocaine and amphetamines. MDPV has been a topic of interest in scientific research due to its potential for abuse and addiction, as well as its potential therapeutic applications.
Mechanism of Action
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to increased levels of these neurotransmitters. This results in increased energy, euphoria, and heightened alertness. This compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to the extremities. This compound has been found to have a high potential for abuse and addiction, and can lead to a range of negative health outcomes, including cardiovascular problems, psychosis, and death.
Advantages and Limitations for Lab Experiments
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been used extensively in laboratory experiments to study its effects on the brain and behavior. One advantage of using this compound in laboratory experiments is that it produces effects that are similar to those of cocaine and amphetamines, which are known to have significant effects on the brain and behavior. However, one limitation of using this compound in laboratory experiments is that it has a high potential for abuse and addiction, which can make it difficult to control for confounding factors.
Future Directions
There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of new synthetic cathinones that have fewer negative health outcomes than this compound. Finally, there is a need for further research on the potential long-term effects of this compound use, particularly in terms of its effects on the brain and behavior.
Synthesis Methods
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone is typically synthesized through the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with pyrrolidine. MDP2P can be obtained through the oxidation of safrole, which is a precursor to MDMA (ecstasy). The synthesis of this compound is relatively simple and can be carried out using readily available chemicals.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)ethanone has been studied extensively in scientific research due to its potential for abuse and addiction. It has been found to produce effects similar to those of cocaine and amphetamines, including increased energy, euphoria, and heightened alertness. This compound has also been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-15(12-6-2-3-7-13(12)16-11)14(18)10-17-8-4-5-9-17/h2-3,6-7,16H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAFRIZEKCQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200192 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307342-24-1 | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307342-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
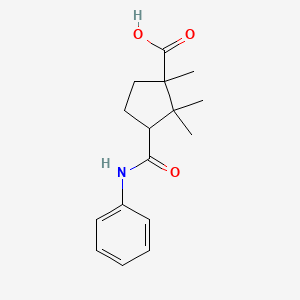
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
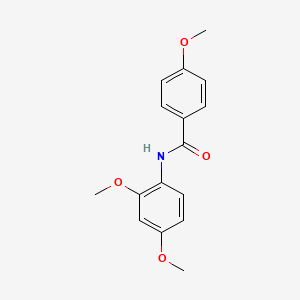
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)

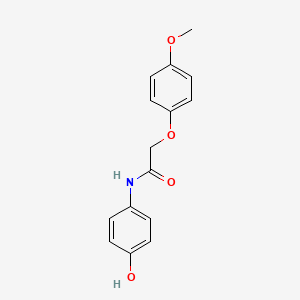
![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)
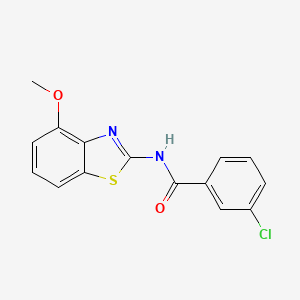
![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
